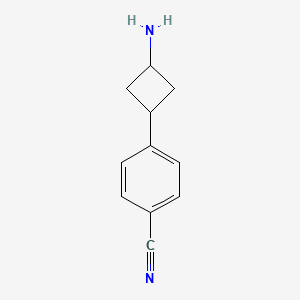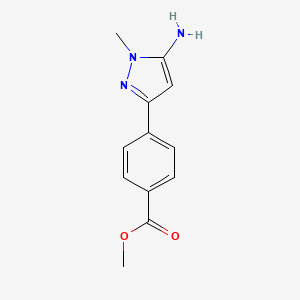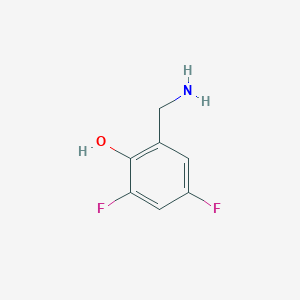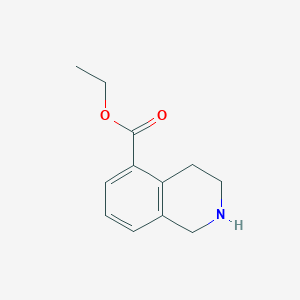
2,2-diphenyl-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-diphenyl-N-(3-phenylpropyl)acetamide is an organic compound with the molecular formula C23H23NO. It is known for its unique structure, which includes two phenyl groups attached to an acetamide backbone. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential pharmacological properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(3-phenylpropyl)acetamide typically involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired acetamide compound. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-diphenyl-N-(3-phenylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2-diphenyl-N-(3-phenylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new analgesic or anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2,2-diphenyl-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to opioid receptors, exerting analgesic effects, or interact with enzymes involved in inflammatory pathways, reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,2-diphenylacetamide: Lacks the 3-phenylpropyl group, making it less bulky and potentially less active in certain biological contexts.
N-(3-phenylpropyl)acetamide: Lacks the two phenyl groups, which may reduce its overall stability and reactivity.
Uniqueness
2,2-diphenyl-N-(3-phenylpropyl)acetamide is unique due to its combination of two phenyl groups and a 3-phenylpropyl group attached to an acetamide backbone. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its potential interactions with biological targets and making it a versatile compound in various applications.
Propiedades
Número CAS |
353471-19-9 |
|---|---|
Fórmula molecular |
C23H23NO |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2,2-diphenyl-N-(3-phenylpropyl)acetamide |
InChI |
InChI=1S/C23H23NO/c25-23(24-18-10-13-19-11-4-1-5-12-19)22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-9,11-12,14-17,22H,10,13,18H2,(H,24,25) |
Clave InChI |
GGASESVHBWYDKY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2-methylpropan-2-yl)oxycarbonylimino]-1-oxothiolane-2-carboxylic acid](/img/structure/B15316941.png)


![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
![Spiro[2.4]heptan-4-ylmethanamine](/img/structure/B15316953.png)


